molecular formula C4H8ClNO3 B2946210 (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride CAS No. 2402789-11-9

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride

Cat. No.: B2946210
CAS No.: 2402789-11-9
M. Wt: 153.56
InChI Key: SVSNJWOUYKEXMP-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a dioxolanone ring

Scientific Research Applications

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride typically involves the reaction of a suitable precursor with an aminomethylating agent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the aminomethyl group or other parts of the molecule.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSNJWOUYKEXMP-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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